

N-formylvarenicline physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-formylvarenicline**

Cat. No.: **B023991**

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of **N-formylvarenicline**

Introduction

N-formylvarenicline is recognized primarily as a metabolite of varenicline, a prescription medication used for smoking cessation.^{[1][2]} Varenicline's therapeutic effect is derived from its activity as a partial agonist at the $\alpha 4\beta 2$ neuronal nicotinic acetylcholine receptors.^{[1][3][4][5]} Understanding the physicochemical properties of its metabolites, such as **N-formylvarenicline**, is crucial for comprehensive pharmacological and toxicological profiling in drug development. This document provides a detailed overview of the known physical and chemical characteristics of **N-formylvarenicline**, outlines general experimental protocols for their determination, and describes its relationship to the biological pathways of its parent compound.

Physical and Chemical Properties

The physical and chemical properties of **N-formylvarenicline** are summarized in the table below. It is important to note that some of these values are predicted through computational models.

Property	Value	Reference
IUPAC Name	5,8,14-triazatetracyclo[10.3.1.0 ^{2,11} .0 ^{4,9}]hexadeca-2,4,6,8,10-pentaene-14-carbaldehyde	[6]
Synonyms	6,7,9,10-Tetrahydro-6,10-methano-8H-pyrazino[2,3-h] [7]benzazepine-8-carboxaldehyde, N-Formylvarenicline	[2][8][9]
CAS Number	796865-82-2	[2][6][7][10]
Molecular Formula	C ₁₄ H ₁₃ N ₃ O	[6][8][10]
Molecular Weight	239.27 g/mol	[2][6][8][10]
Appearance	Pale Red to Pink Solid; Light Orange Solid; White to off-white powder	[2][7][11]
Melting Point	203-205°C	[2][7]
Boiling Point	482.3 ± 45.0 °C (Predicted)	[2][7]
Density	1.399 ± 0.06 g/cm ³ (Predicted)	[2][7]
pKa	1.57 ± 0.20 (Predicted)	[2][7]
Solubility	Slightly soluble in Chloroform, Dichloromethane, and Methanol	[2][7]

Formation and Synthesis

N-formylvarenicline is formed through the metabolism of varenicline.^[1] While varenicline is minimally metabolized, with the majority being excreted unchanged, a small portion undergoes N-formylation to produce **N-formylvarenicline**.^{[1][3]} This compound has also been identified as a degradation product of varenicline in certain pharmaceutical formulations, particularly in

the presence of formic acid, which can originate from the oxidative degradation of excipients like polyethylene glycol (PEG).[\[12\]](#)[\[13\]](#)

A general synthetic pathway to varenicline involves multiple stages, starting from the preparation of key intermediates, followed by the construction of the quinoxaline ring system, and finally deprotection and purification to yield the varenicline free base.[\[9\]](#)[\[14\]](#) The N-formylation to create **N-formylvarenicline** would typically be a subsequent step involving the reaction of varenicline with a formylating agent.

Experimental Protocols for Physicochemical Characterization

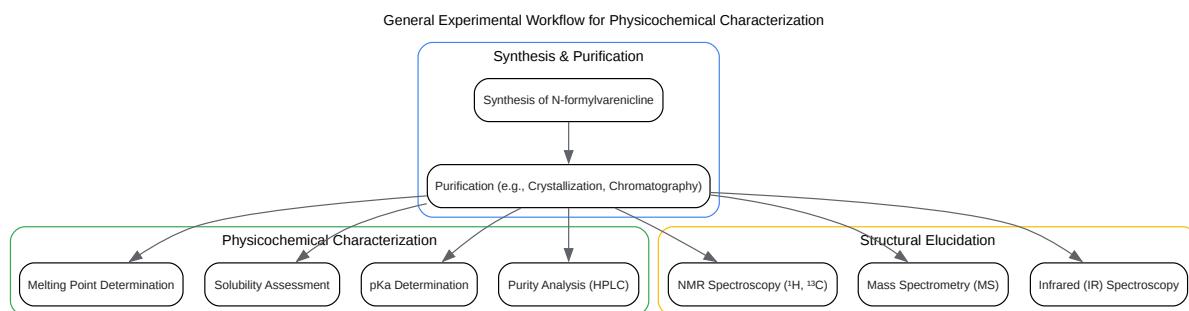
While specific, published experimental protocols for **N-formylvarenicline** are not readily available, standard methodologies for the characterization of organic compounds are applicable.

1. Melting Point Determination:

- Methodology: A small, powdered sample of the compound is packed into a capillary tube. The tube is placed in a melting point apparatus (e.g., a Thiele tube with oil or an automated digital instrument). The temperature is gradually increased, and the range from which the substance begins to melt until it becomes completely liquid is recorded.

2. Solubility Assessment:

- Methodology: A predetermined amount of **N-formylvarenicline** is added to a specific volume of a solvent (e.g., chloroform, dichloromethane, methanol) at a constant temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved solute is then determined, often using techniques like High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy, to quantify its solubility.


3. pKa Determination:

- Methodology: Potentiometric titration is a common method. A solution of **N-formylvarenicline** is titrated with a standard acid or base. The pH of the solution is measured after each addition of the titrant. The pKa is determined from the inflection point of

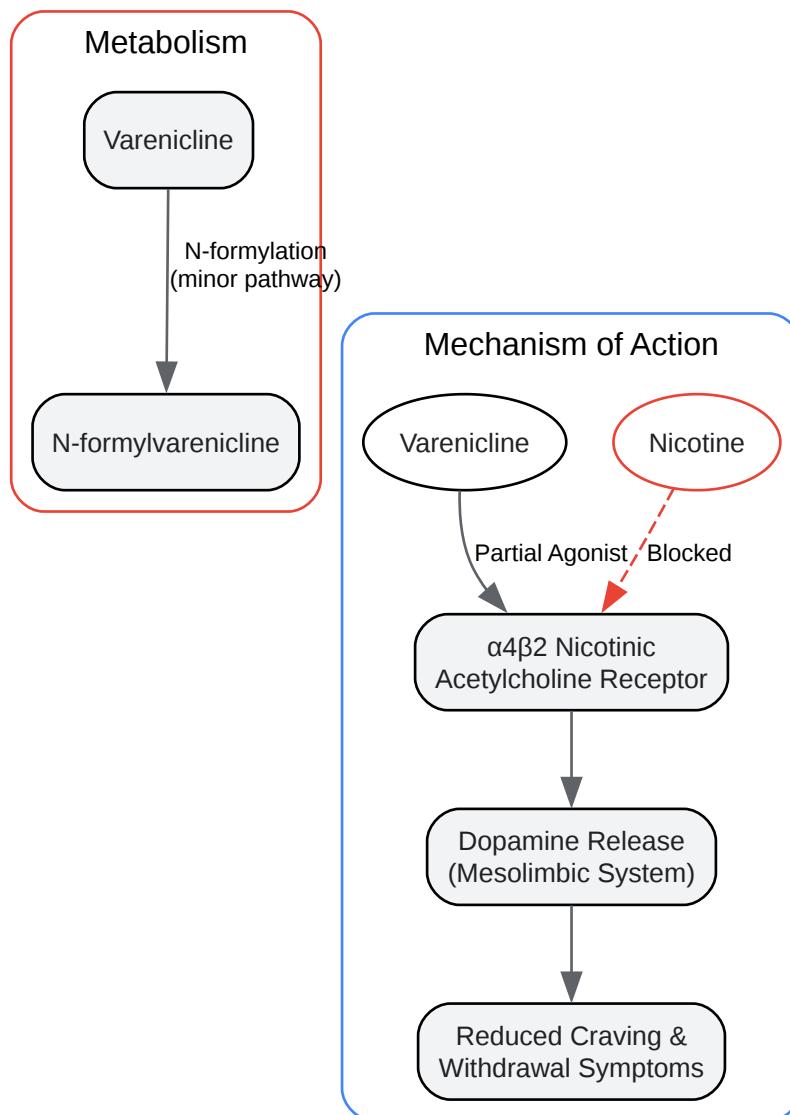
the resulting titration curve. Alternatively, UV-Vis spectroscopy or capillary electrophoresis can be used, where spectral changes are monitored as a function of pH.

4. High-Performance Liquid Chromatography (HPLC) for Purity Analysis:

- Methodology: A solution of **N-formylvarenicline** is injected into an HPLC system. A suitable stationary phase (e.g., C18 column) and a mobile phase (a mixture of solvents like acetonitrile and water with a modifier) are used to separate the compound from any impurities. A detector (e.g., UV-Vis diode array detector) is used to quantify the compound and its impurities based on their retention times and peak areas.

[Click to download full resolution via product page](#)

Caption: A general workflow for the synthesis and characterization of a chemical compound.


Biological Activity and Signaling Pathways

N-formylvarenicline is a metabolite of varenicline, and its biological activity is understood in this context. Varenicline exerts its therapeutic effect by acting as a partial agonist on the $\alpha 4\beta 2$ nicotinic acetylcholine receptors.[1][5] This action has a dual effect: it provides a moderate level of stimulation to the receptor to reduce nicotine withdrawal symptoms, and it competitively

inhibits the binding of nicotine from tobacco smoke, thereby blocking its rewarding effects.[\[5\]](#) The stimulation of these receptors leads to the release of dopamine in the mesolimbic system, a key pathway in the brain's reward mechanism.[\[5\]](#)

The metabolic conversion of varenicline to **N-formylvarenicline** is a minor pathway, as over 90% of varenicline is excreted unchanged.[\[1\]](#)[\[4\]](#)[\[15\]](#) The specific pharmacological activity of **N-formylvarenicline** itself has not been extensively detailed in the provided search results, but as a metabolite, its formation is a relevant aspect of the overall pharmacokinetics of varenicline.

Varenicline Metabolism and Mechanism of Action

[Click to download full resolution via product page](#)

Caption: Metabolism of varenicline and its action on nicotinic receptors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Varenicline - Wikipedia [en.wikipedia.org]
- 2. N-Formyl Varenicline CAS#: 796865-82-2 [amp.chemicalbook.com]
- 3. Varenicline | C13H13N3 | CID 5310966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Varenicline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. N-Formyl Varenicline | C14H13N3O | CID 10308042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-Formyl Varenicline CAS#: 796865-82-2 [m.chemicalbook.com]
- 8. vivanls.com [vivanls.com]
- 9. US20230285407A1 - Vareniciline compound and process of manufacture thereof - Google Patents [patents.google.com]
- 10. N-Formyl Varenicline | TRC-F701650-10MG | LGC Standards [lgcstandards.com]
- 11. N-Formyl varenicline | 796865-82-2 | MF16728 | Biosynth [biosynth.com]
- 12. researchgate.net [researchgate.net]
- 13. N-methylation and N-formylation of a secondary amine drug (varenicline) in an osmotic tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Varenicline synthesis - chemicalbook [chemicalbook.com]
- 15. echemi.com [echemi.com]
- To cite this document: BenchChem. [N-formylvarenicline physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b023991#n-formylvarenicline-physical-and-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com